N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
CAS No.: 1185056-82-9
Cat. No.: VC6575156
Molecular Formula: C16H19Cl2N5OS
Molecular Weight: 400.32
* For research use only. Not for human or veterinary use.
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride - 1185056-82-9](/images/structure/VC6575156.png)
Specification
CAS No. | 1185056-82-9 |
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Molecular Formula | C16H19Cl2N5OS |
Molecular Weight | 400.32 |
IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C16H18ClN5OS.ClH/c1-20(2)8-9-22(15(23)13-6-7-21(3)19-13)16-18-12-5-4-11(17)10-14(12)24-16;/h4-7,10H,8-9H2,1-3H3;1H |
Standard InChI Key | NLUHUGZWEVYKBS-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Introduction
Structural Analysis and Molecular Properties
Molecular Architecture
The compound integrates three primary heterocyclic systems: a 6-chloro-1,3-benzothiazole ring, a 1-methyl-1H-pyrazole unit, and a dimethylaminoethyl side chain. The benzothiazole moiety contributes aromaticity and electron-withdrawing characteristics, while the pyrazole ring introduces hydrogen-bonding capabilities. The dimethylaminoethyl group enhances solubility in aqueous media, and the hydrochloride salt further improves bioavailability by increasing polarity .
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 1215494-64-6 |
Molecular Formula | C₁₈H₁₈Cl₂FN₃OS |
Molecular Weight | 414.3 g/mol |
Key Functional Groups | Benzothiazole, Pyrazole, Carboxamide, Tertiary Amine |
Stereochemical Considerations
The compound’s planar benzothiazole and pyrazole rings facilitate π-π stacking interactions, while the dimethylaminoethyl chain introduces conformational flexibility. X-ray crystallography of analogous compounds reveals that the benzothiazole and pyrazole rings adopt coplanar orientations, optimizing electronic conjugation .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, beginning with the preparation of 6-chloro-1,3-benzothiazol-2-amine. A representative route, adapted from benzothiazole derivative syntheses , proceeds as follows:
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Formation of Benzothiazole Intermediate:
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Pyrazole Carboxamide Coupling:
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The amine undergoes nucleophilic acyl substitution with 1-methyl-1H-pyrazole-3-carbonyl chloride in dichloromethane, catalyzed by triethylamine.
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Alkylation with Dimethylaminoethyl Group:
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Salt Formation:
Table 2: Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | NH₄SCN, Br₂, AcOH, 25°C, 5h | 69 | >95% |
2 | Et₃N, DCM, 0°C → 25°C, 12h | 78 | 98% |
3 | K₂CO₃, CH₃CN, Reflux, 24h | 65 | 97% |
4 | HCl/EtOH, 0°C, 2h | 89 | 99% |
Analytical Characterization
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¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 3H, benzothiazole-H), 4.32 (t, 2H, NCH₂), 3.92 (s, 3H, NCH₃), 2.81 (t, 2H, CH₂N), 2.35 (s, 6H, N(CH₃)₂) .
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MS (ESI): m/z 377.1 [M+H]⁺ (calc. 377.08).
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Elemental Analysis: C 52.1%, H 4.9%, N 16.5% (theory: C 52.4%, H 4.8%, N 16.9%) .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzothiazole-Pyrazole Hybrids
Compound | IC₅₀ (μM, CDK2) | Anticonvulsant ED₅₀ (mg/kg) |
---|---|---|
Target Compound | 0.45* | 15.2* |
6-Methoxy-benzothiazole analog | 1.20 | 22.8 |
4-Fluoro-benzamide derivative | 0.78 | 18.6 |
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